molecular formula C8H12N2O3 B1606643 1,3-Diethylbarbituric acid CAS No. 32479-73-5

1,3-Diethylbarbituric acid

Cat. No. B1606643
CAS RN: 32479-73-5
M. Wt: 184.19 g/mol
InChI Key: XUCMDLYIYOXEBF-UHFFFAOYSA-N
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Description

1,3-Diethylbarbituric acid is a derivative of barbituric acid . It is an active methylene compound . It is widely used for the synthesis of various synthetic intermediates and heterocyclic compounds .


Synthesis Analysis

1,3-Diethylbarbituric acid has been synthesized by reacting 1,3-dimethylurea, malonic acid, and acetic anhydride in acetic acid . It undergoes self-sorted Pd7 molecular boat having an internal nanocavity (catalyst)-assisted Knoevenagel condensation reaction with various aromatic aldehydes .


Molecular Structure Analysis

The molecular formula of 1,3-Diethylbarbituric acid is C6H8N2O3 . The molecular weight is 156.1393 .


Chemical Reactions Analysis

1,3-Diethylbarbituric acid undergoes hollow Pd6 water-soluble cage, {(tmen)Pd}6 (timb)4 12 (tmen= N,N,N′,N′ -tetramethylethylenediamine, timb=1,3,5-tris(1-imidazolyl)benzene)-catalyzed Knoevenagel condensation reaction with pyrene-1-carboxaldehyde .


Physical And Chemical Properties Analysis

The melting point of 1,3-Diethylbarbituric acid is between 121-123 °C .

Scientific Research Applications

Thermochemical Properties

1,3-Diethylbarbituric acid has been studied for its thermochemical properties. Notario et al. (2014) conducted an experimental and computational thermochemical study on 1,3-diethylbarbituric acid and its derivatives. They measured standard molar enthalpies of formation in the gas phase and crystalline state, providing insights into its thermochemical behavior (Notario et al., 2014).

Spectroscopic and Thermal Properties

The spectroscopic and thermal properties of 1,3-diethylbarbituric acid have been a subject of research. Golovnev et al. (2015) synthesized new complexes of 1,3-diethyl-2-thiobarbituric acid with Li+, Na+, and K+ ions, analyzing their crystalline structures and thermal behavior. This research contributes to the understanding of the compound's physical and chemical characteristics (Golovnev et al., 2015).

Electrochemical Applications

The electrochemical properties of 1,3-diethylbarbituric acid have been explored in various studies. Nematollahi and Goodarzi (2001) investigated the electrochemical oxidation of catechol and some of its derivatives in the presence of 1,3-diethyl-2-thiobarbituric acid. Their research is significant for understanding the electrochemical behavior of this compound in various reactions (Nematollahi & Goodarzi, 2001).

Biological Activity and Complexation Properties

1,3-Diethylbarbituric acid has been studied for its biological activity and complexation properties. The work of Novák and Kovač (2010) explored the electronic structure of derivatives of thiobarbituric acid, including 1,3-diethyl-2-thiobarbituric acid, relating their electronic structures to differences in biological activity (Novák & Kovač, 2010).

Crystal Structure Analysis

The crystal structure of various compounds involving 1,3-diethylbarbituric acid has been a focus area. Molokeev et al. (2015) prepared new compounds with 1,3-diethyl-2-thiobarbituric acid and alkali ions, providing insights into their crystal structure and properties (Molokeev et al., 2015).

Safety And Hazards

1,3-Diethylbarbituric acid is harmful if swallowed and causes serious eye damage . It is advised to wash hands thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

1,3-Diethylbarbituric acid based enamine derivatives have shown promising results and indicated that the synthesized compounds are potential candidates to be anti-Alzheimer agents . Further ADME predictions showed the compounds possess drug-like potential .

properties

IUPAC Name

1,3-diethyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-3-9-6(11)5-7(12)10(4-2)8(9)13/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCMDLYIYOXEBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(=O)N(C1=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186212
Record name 1,3-Diethylbarbituric acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diethylbarbituric acid

CAS RN

32479-73-5
Record name 1,3-Diethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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Record name 1,3-Diethylbarbituric acid
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Record name 1,3-Diethylbarbituric acid
Source EPA DSSTox
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Record name 1,3-diethylbarbituric acid
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Record name 1,3-DIETHYLBARBITURIC ACID
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Synthesis routes and methods

Procedure details

Acetic anhydride (16 ml, 0.15 mole) was added dropwise over two hours to a solution of 1,3-diethylurea (5.3 g, 0.05 mole) and malonic acid (5.2 g, 0.05 mole) in acetic acid (40 ml) at 65° C. After the addition was complete, the temperature was raised to 90° C. and maintained there for three hours. The solvent was evaporated under reduced pressure and the residue boiled with ethanol for fifteen minutes. After some time, 1,3-diethyl-2,4,6-(1H,3H,5H)- pyrimidinetrione crystallized in cubic crystals, m.p. 52° C.
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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